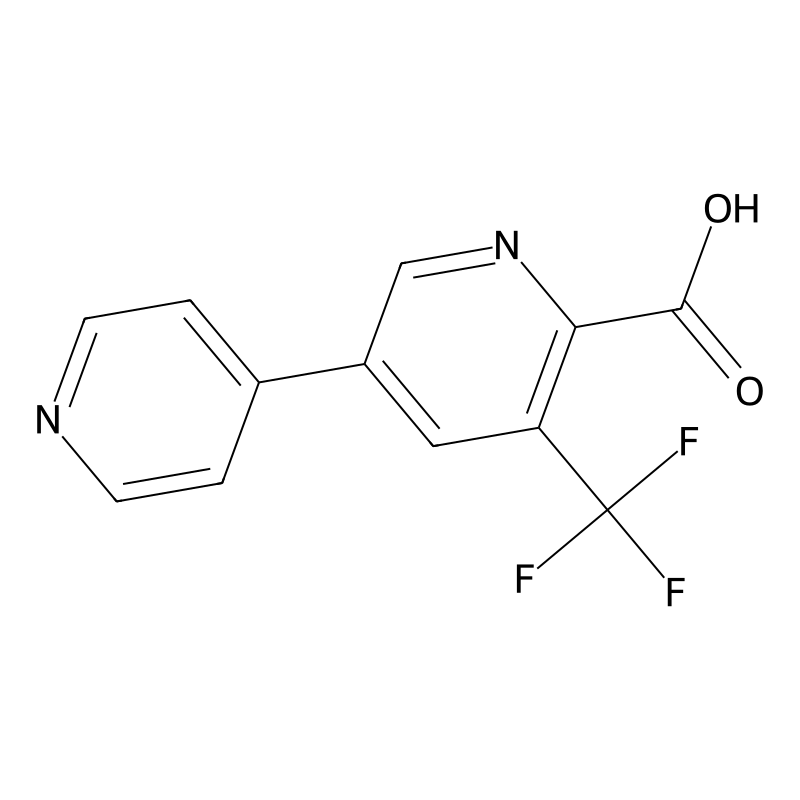

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid characterized by the presence of a pyridine ring and a trifluoromethyl group. This compound features a carboxylic acid functional group positioned ortho to the nitrogen atom of the pyridine, which is crucial for its chemical behavior and biological activity. The trifluoromethyl group enhances the compound's lipophilicity and contributes to its unique properties, making it an interesting subject for research in medicinal chemistry and materials science.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to produce amides.

- Metal Coordination: The carboxylic acid group can coordinate with transition metals, forming metal complexes that exhibit distinct photophysical properties .

These reactions are significant for developing metal-organic frameworks and catalysts.

The biological activity of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has been explored in various studies. It exhibits:

- Chelating Properties: The compound has shown potential in chelating metal ions, which is beneficial in treating metal toxicity .

- Antimicrobial Activity: Some derivatives have demonstrated efficacy against certain bacterial strains, indicating potential as antimicrobial agents .

- Insecticidal Activity: Research indicates that related trifluoromethyl pyridine derivatives possess insecticidal properties, suggesting that this compound may also have applications in pest control .

Laboratory Synthesis Routes

Laboratory-scale synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid relies on several well-established methodologies that have been adapted and optimized for this specific molecular target. The synthetic approaches can be broadly categorized into coupling reactions, carboxylation methods, and alternative pathways that leverage the unique reactivity of both pyridine and trifluoromethyl groups.

Suzuki Coupling Reactions

The Suzuki coupling reaction represents one of the most versatile and widely employed methods for constructing carbon-carbon bonds between aromatic systems, making it particularly suitable for the synthesis of complex pyridine derivatives. This palladium-catalyzed cross-coupling reaction has been extensively optimized for pyridine-containing substrates and demonstrates excellent functional group tolerance [1] [2] [3].

The application of Suzuki coupling to pyridine derivatives involves the reaction of halogenated pyridines with organoborane compounds in the presence of palladium catalysts. For the synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid, the most effective approach utilizes 5-bromo-2-methylpyridin-3-amine as the electrophilic coupling partner. The reaction typically employs palladium acetate in combination with triphenylphosphine as the catalyst system, with yields ranging from 54-91% depending on the specific substrate and reaction conditions [1] [2] [3].

The reaction mechanism proceeds through the classical palladium-catalyzed cross-coupling pathway, beginning with oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the desired carbon-carbon bond. The presence of the trifluoromethyl group can influence the electronic properties of the pyridine ring, potentially affecting both the rate of oxidative addition and the overall reaction efficiency [1].

Optimization studies have revealed that the choice of base is crucial for achieving high yields and selectivity. Commonly employed bases include potassium carbonate, cesium carbonate, and sodium carbonate, with the optimal choice depending on the specific substrate combination and reaction conditions. The reaction typically requires elevated temperatures in the range of 80-120°C and can be conducted in polar aprotic solvents such as dimethylformamide or ethanol [1] [2] [3].

Alternative Suzuki coupling approaches have been developed using different halogenated pyridine precursors. The use of 3,4,5-tribromo-2,6-dimethylpyridine as a starting material allows for regioselective coupling reactions, with the order of substitution being influenced by the electronic and steric properties of the substrate [4]. This approach has proven particularly useful for the synthesis of atropisomeric pyridine derivatives, where the restricted rotation around the pyridine-aryl bond creates axial chirality.

The functional group tolerance of Suzuki coupling reactions makes them particularly attractive for the synthesis of complex pyridine derivatives. The trifluoromethyl group, while electron-withdrawing, does not significantly interfere with the coupling process and can actually enhance the reactivity of the pyridine ring towards nucleophilic substitution reactions [1] [2] [3].

Carboxylation of Pyridine Derivatives

The direct carboxylation of pyridines represents a particularly attractive synthetic approach for the preparation of picolinic acid derivatives, as it allows for the direct incorporation of carbon dioxide into the aromatic system. This methodology has gained significant attention due to its environmental benefits and the potential for upgrading carbon dioxide to value-added organic products [5] [6] [7].

Electrochemical carboxylation methods have emerged as a powerful tool for the regioselective introduction of carboxyl groups into pyridine derivatives. The electrochemical approach offers unique advantages in terms of site selectivity, with the choice of electrolysis setup determining the regioselectivity of the carboxylation process. Divided electrochemical cells typically lead to C5-carboxylation, while undivided cells promote C4-carboxylation [5].

The mechanism of electrochemical carboxylation involves the initial one-electron reduction of the pyridine substrate to generate a radical anion intermediate. This radical anion subsequently reacts with carbon dioxide to form a carboxylate anion, which can be further reduced and oxidized to yield the desired picolinic acid derivative. The regioselectivity of the process is controlled by the electronic properties of the radical anion intermediate and can be influenced by the reaction conditions and the choice of electrolysis setup [5].

Copper-catalyzed carboxylation methods have also been developed for the synthesis of pyridine-4-carboxylic acid derivatives. These methods typically involve the use of pyridylphosphonium salts as intermediates, which can be prepared through C-H phosphination of pyridines followed by copper-catalyzed carboxylation with carbon dioxide. The reaction employs copper chloride as the catalyst in combination with tetramethylethylenediamine as a ligand, with zinc ethyl serving as the reductant [6] [7].

The copper-catalyzed carboxylation process operates under mild conditions, typically at room temperature and atmospheric pressure of carbon dioxide. The reaction demonstrates good functional group tolerance and can be performed on a gram scale, making it suitable for the preparation of larger quantities of product. The method has been successfully applied to the late-stage carboxylation of complex, drug-like compounds, highlighting its potential utility in pharmaceutical synthesis [6] [7].

The selectivity of carboxylation reactions can be influenced by various factors, including the choice of catalyst, reaction conditions, and the electronic properties of the substrate. The presence of electron-withdrawing groups such as trifluoromethyl can enhance the electrophilicity of the pyridine ring, potentially improving the efficiency of the carboxylation process [5] [6] [7].

Alternative Synthetic Pathways

Beyond the traditional coupling and carboxylation approaches, several alternative synthetic pathways have been developed for the preparation of complex pyridine derivatives. These methods often leverage unique reactivity patterns or novel synthetic transformations to achieve the desired molecular architecture.

Multicomponent reactions represent a particularly attractive approach for the synthesis of pyridine derivatives, as they allow for the rapid assembly of complex molecular structures from simple starting materials. The use of UiO-66(Zr)-N(CH2PO3H2)2 as a heterogeneous catalyst has been demonstrated for the synthesis of picolinate and picolinic acid derivatives through a cooperative vinylogous anomeric-based oxidation process [8] [9].

This multicomponent approach involves the reaction of 2-oxopropanoic acid or ethyl 2-oxopropanoate with aromatic aldehydes, ammonium acetate, and malononitrile in the presence of the metal-organic framework catalyst. The reaction proceeds through a complex mechanism involving the formation of multiple intermediates and ultimately yields the desired picolinic acid derivatives in high yields (74-91%) with relatively short reaction times (45-75 minutes) [8] [9].

The mechanism of this multicomponent reaction involves the initial activation of the aldehyde by the phosphonic acid groups of the catalyst, followed by reaction with malononitrile to form an intermediate that subsequently undergoes Michael addition with the pyruvate derivative. The resulting intermediate undergoes tautomerization and intramolecular cyclization, followed by oxidation to yield the final picolinic acid derivative [8] [9].

Trifluoromethylation strategies have been developed specifically for the introduction of trifluoromethyl groups into pyridine derivatives. The conversion of trichloromethylpyridines to trifluoromethylpyridines using hydrogen fluoride in the presence of metal halide catalysts represents a key industrial process for the preparation of trifluoromethylated pyridine derivatives [10] [11].

This transformation involves the reaction of trichloromethylpyridine compounds with anhydrous hydrogen fluoride in the presence of catalytic amounts of metal halides such as ferric chloride or ferric fluoride. The reaction is typically conducted under superatmospheric pressure (5-1200 psi) at elevated temperatures (150-250°C) and can achieve high yields (80-95%) of the desired trifluoromethylated products [10] [11].

The mechanism of trifluoromethylation involves the sequential replacement of chlorine atoms with fluorine atoms through nucleophilic substitution reactions. The process is facilitated by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the trichloromethyl group. The reaction can be conducted continuously, with the trifluoromethylpyridine product being collected as it vaporizes from the reaction mixture [10] [11].

Three-component reactions utilizing alkoxyallenes, nitriles, and carboxylic acids have been developed for the synthesis of highly functionalized pyridin-4-ol derivatives. These reactions involve the lithiation of alkoxyallenes followed by reaction with nitriles and carboxylic acids, ultimately yielding pyridine derivatives with multiple functional groups [12].

The three-component approach offers excellent flexibility in terms of substrate scope and allows for the rapid assembly of complex pyridine architectures. The reaction typically requires trimethylsilyl trifluoromethanesulfonate and triethylamine as activating agents and is conducted under reflux conditions in dichloromethane. The yields are generally high (83%) and the products can be further functionalized through various synthetic transformations [12].

Industrial Production Methods

The industrial production of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid and related compounds requires consideration of several key factors including scalability, cost-effectiveness, environmental impact, and process safety. Industrial synthesis methods must be optimized to achieve high yields while minimizing waste generation and energy consumption.

Scaling Considerations

The transition from laboratory-scale to industrial-scale synthesis presents numerous challenges that must be addressed through careful process design and optimization. Heat and mass transfer limitations become more pronounced at larger scales, requiring modifications to reaction conditions and equipment design to maintain product quality and yield [13] [14].

The global pyridine and pyridine derivatives market was estimated at USD 1,274.0 million in 2024 and is projected to reach USD 1,873.3 million by 2030, with a compound annual growth rate of 7.3% [13]. This growth is driven primarily by increasing demand from the pharmaceutical and agrochemical industries, which require large quantities of specialized pyridine derivatives.

Industrial production of pyridine derivatives typically employs continuous flow processes to achieve the economies of scale necessary for commercial viability. The Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and formaldehyde in the presence of alkali metal catalysts, remains one of the most widely used industrial methods for pyridine production [15]. This process can achieve yields of 55-70% and is particularly suitable for large-scale production due to its relatively simple equipment requirements and readily available starting materials.

The Bönnemann cyclization represents another important industrial process for pyridine synthesis, utilizing acetylene and hydrogen cyanide as starting materials in the presence of metal catalysts such as cobalt or nickel. This method is known for its scalability and ability to produce pyridine in high yields, making it particularly useful for industrial applications requiring large quantities of product [15].

Process intensification strategies have been developed to improve the efficiency of industrial pyridine synthesis. The use of microreactor technology allows for better control of reaction parameters and can lead to improved yields and reduced reaction times. Additionally, the integration of multiple reaction steps into a single continuous process can reduce the overall production costs and environmental impact [16].

The industrial production of trifluoromethylpyridines typically involves vapor-phase reactions using specialized reactor systems. The vapor-phase reactor includes two phases: a catalyst fluidized-bed phase and an empty phase, allowing for the sequential chlorination and fluorination of pyridine derivatives. This approach can achieve high selectivity for the desired trifluoromethylated products while maintaining good catalyst stability [17] [18].

Quality control considerations are paramount in industrial production, requiring the implementation of robust analytical methods for monitoring product purity and identifying impurities. The development of standardized analytical procedures ensures consistent product quality and facilitates regulatory compliance [13] [14].

Optimization Techniques

Industrial process optimization for pyridine synthesis involves the systematic evaluation of reaction parameters to maximize yield, minimize waste, and reduce production costs. Response surface methodology based on statistical design of experiments has been employed to optimize vapor-phase pyridine synthesis from acetaldehyde, formaldehyde, and ammonia over HZSM-5 catalysts [19].

The optimization study identified key process parameters including temperature, aldehyde ratio, and silicon-to-aluminum ratio in the HZSM-5 catalyst. The optimum conditions for high pyridine yield were determined to be a reaction temperature of 400°C, an aldehyde ratio of 1:1, and a silicon-to-aluminum ratio of 106.7, achieving a maximum yield of 55% [19].

Continuous flow synthesis techniques have been combined with Bayesian optimization algorithms to achieve multi-objective optimization of pyridine derivative synthesis. This approach allows for the simultaneous optimization of multiple reaction outputs, such as yield and production rate, while minimizing the number of experiments required [16].

The implementation of Bayesian optimization in continuous flow systems has demonstrated significant advantages over traditional one-factor-at-a-time optimization approaches. The algorithm can identify optimal reaction conditions from a limited number of experiments, with the initial Pareto front being identified in just 30 experiments out of approximately 10,000 possible parameter combinations [16].

Process analytical technology has been integrated into industrial pyridine production to enable real-time monitoring and control of reaction parameters. The use of spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy allows for continuous monitoring of product formation and can trigger automatic adjustments to maintain optimal reaction conditions [16].

Energy integration strategies have been developed to improve the overall efficiency of industrial pyridine production. The recovery and recycling of thermal energy from exothermic reactions can significantly reduce the overall energy consumption of the process. Additionally, the integration of renewable energy sources such as solar or wind power can further reduce the environmental impact of industrial production [13] [14].

Catalyst optimization represents a critical aspect of industrial pyridine synthesis, as catalyst performance directly impacts product yield, selectivity, and production costs. The development of more active and selective catalysts can lead to improved process economics and reduced environmental impact. Research into heterogeneous catalysts, such as metal-organic frameworks and zeolites, has shown promising results for industrial applications [8] [9].

The optimization of industrial crystallization processes is essential for achieving high product purity and consistent crystal morphology. The control of nucleation and crystal growth through the manipulation of temperature, concentration, and mixing conditions can significantly impact the final product quality [20] [21].

Purification Techniques

The purification of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid requires specialized techniques due to the unique physical and chemical properties of the compound. The presence of both pyridine and carboxylic acid functional groups, along with the trifluoromethyl substituent, creates specific challenges for separation and purification processes.

Column chromatography remains the most widely used purification method for laboratory-scale synthesis of pyridine derivatives. Silica gel serves as the preferred stationary phase due to its good resolution and compatibility with a wide range of solvent systems. The separation mechanism relies on the differential interaction of the compound with the silica surface, with the carboxylic acid group and pyridine nitrogen providing specific binding sites [22] [12].

The choice of eluent system is critical for achieving effective separation of the desired product from reaction impurities and by-products. Petroleum ether and ethyl acetate mixtures in ratios of 5:1 to 2:1 have proven effective for most pyridine derivatives, providing good resolution while maintaining reasonable elution times. The addition of small amounts of methanol or triethylamine can improve the elution of basic pyridine compounds that may otherwise exhibit excessive retention [22] [12].

Preparative column chromatography can be scaled up for the purification of gram quantities of product, though the process becomes increasingly expensive and time-consuming at larger scales. The use of automated chromatography systems can improve efficiency and reproducibility, particularly for complex separations requiring gradient elution [22] [12].

High-performance liquid chromatography represents an important analytical and preparative tool for the purification of pyridine derivatives. The development of specialized stationary phases, such as the SHARC (Specific Hydrogen-bond Adsorption Resolution Column) system, has enabled the separation of pyridine isomers based on hydrogen bonding interactions [23].

The SHARC column system utilizes a stationary phase designed to interact specifically with compounds capable of hydrogen bonding, making it particularly suitable for the separation of pyridine derivatives with different substitution patterns. The mobile phase typically consists of acetonitrile and methanol with additives such as formic acid and ammonium formate to control the pH and ionic strength [23].

Crystallization techniques play a crucial role in the purification of picolinic acid derivatives, particularly for industrial applications where high purity is required. The crystallization process must be carefully controlled to achieve the desired crystal morphology and to avoid the formation of impurities or polymorphic forms that could affect product performance [20] [21].

The crystallization of pyridine derivatives is influenced by various factors including temperature, concentration, solvent choice, and the presence of impurities. Ethanol and cyclohexane are commonly used solvents for the crystallization of pyridine derivatives, providing good solubility at elevated temperatures and controlled precipitation upon cooling [20] [21].

The study of pyridine crystal structures has revealed the importance of intermolecular interactions in determining the packing arrangements and physical properties of the crystalline material. The replacement of hydrogen atoms with deuterium can significantly alter the crystal structure, leading to different polymorphic forms that may have distinct physical and chemical properties [21].

pH-zone-refining counter-current chromatography has emerged as a powerful technique for the separation of pyridine derivatives from synthetic mixtures. This method utilizes differences in the acid-base properties of the compounds to achieve separation, with triethylamine serving as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase [24].

The pH-zone-refining technique can achieve high purities (>98.5%) and good yields (>98%) for pyridine derivatives, making it particularly attractive for the purification of valuable pharmaceutical intermediates. The method is also scalable and can be used for the purification of gram quantities of product [24].

Reactive extraction techniques have been developed for the separation of picolinic acid and related compounds from aqueous solutions. The use of tri-n-butyl phosphate as an extractant in combination with natural non-toxic solvents provides an environmentally friendly alternative to conventional extraction methods [25] [26].

The reactive extraction process involves the formation of complexes between the picolinic acid and the extractant, allowing for selective extraction from aqueous solutions. The process can be optimized through the selection of appropriate extractants and solvents, with ionic liquids showing particular promise as environmentally benign alternatives to conventional organic solvents [25] [26].

Gas chromatography provides an important analytical tool for the separation and quantification of pyridine derivatives, particularly for volatile compounds that can be analyzed without derivatization. The use of specialized columns such as CP-Wax 51, designed specifically for the analysis of amines, can achieve excellent separation of pyridine and related compounds [27] [28].

The development of retention indices for pyridine derivatives has improved the reliability of gas chromatographic analysis and has enabled the establishment of structure-retention relationships. These relationships can be used to predict the chromatographic behavior of new compounds and to optimize separation conditions [27] [28].

Distillation techniques remain important for the large-scale purification of pyridine derivatives, particularly for industrial applications where cost-effectiveness is paramount. The relatively high boiling points of most pyridine derivatives make vacuum distillation necessary to avoid thermal decomposition [15] [29].

The design of efficient distillation systems requires careful consideration of the vapor-liquid equilibrium properties of the compounds being separated. The presence of hydrogen bonding and other intermolecular interactions can significantly affect the volatility and separation behavior of pyridine derivatives [15] [29].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has become increasingly important due to growing environmental concerns and regulatory requirements. Green chemistry principles emphasize the use of renewable feedstocks, reduction of hazardous substances, and minimization of waste generation throughout the synthetic process.

Microwave-assisted synthesis represents one of the most significant advances in green chemistry for pyridine synthesis. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving yields. The enhanced reaction rates result from the direct heating of polar molecules, leading to more efficient energy transfer and reduced energy consumption [30] [31].

The application of microwave heating to multicomponent reactions has proven particularly effective for the synthesis of pyridine derivatives. The rapid heating and uniform temperature distribution achieved through microwave irradiation can lead to improved selectivity and reduced formation of side products. Additionally, the reduced reaction times minimize the degradation of sensitive functional groups and can improve the overall atom economy of the process [30] [31].

Microwave-assisted synthesis has been successfully applied to the preparation of novel pyridine derivatives through four-component reactions involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate. The microwave-promoted reaction achieves excellent yields (82-94%) with extremely short reaction times (2-7 minutes), demonstrating the potential for significant energy savings compared to conventional heating methods [30] [31].

Ionic liquid catalysis has emerged as a promising green chemistry approach for pyridine synthesis due to the unique properties of ionic liquids as both solvents and catalysts. Ionic liquids exhibit negligible vapor pressure, high thermal stability, and tunable properties that can be adjusted by modifying the cationic and anionic components [32].

The use of ionic liquids in pyridine synthesis offers several advantages including recyclability, reduced environmental impact, and the ability to conduct reactions under mild conditions. The low volatility of ionic liquids eliminates the need for organic solvents and reduces the risk of atmospheric emissions. Additionally, the catalytic activity of ionic liquids can be fine-tuned through structural modifications to optimize selectivity and reaction rates [32].

Recent advances in ionic liquid technology have led to the development of task-specific ionic liquids designed for specific synthetic transformations. These specialized ionic liquids can incorporate catalytic functionality directly into the ionic liquid structure, eliminating the need for separate catalysts and simplifying the overall process [32].

Biocatalytic synthesis represents the ultimate in green chemistry, utilizing enzymes to catalyze synthetic transformations under mild conditions with high selectivity and minimal environmental impact. The development of cell-free biocatalytic systems has enabled the production of L-pipecolic acid and related compounds through enzymatic cascades [33].

The biocatalytic approach utilizes purified and immobilized enzymes to achieve high conversion rates while maintaining the ability to recycle cofactors and minimize waste generation. The implementation of continuous flow reactors with immobilized enzymes has achieved space-time yields of up to 2.5 g L-1 h-1 with complete conversion, demonstrating the potential for industrial application [33].

The sustainability of biocatalytic processes can be further enhanced through the implementation of catch-and-release strategies for product purification and cofactor recycling. These approaches minimize the use of organic solvents and reduce the overall environmental impact of the synthesis process [33].

Solvent-free reactions represent another important green chemistry approach for pyridine synthesis. The elimination of organic solvents reduces both the environmental impact and the cost of the synthetic process. Solvent-free conditions can be achieved through the use of solid-supported reagents, neat reactions, or alternative reaction media [34].

The development of solvent-free methodologies has been particularly successful for multicomponent reactions and cyclization processes. The use of microwave heating in combination with solvent-free conditions can achieve rapid reaction rates and high yields while minimizing waste generation [34].

Aqueous medium reactions offer significant environmental advantages by replacing organic solvents with water, which is non-toxic, non-flammable, and readily available. The development of water-compatible catalysts and reaction conditions has enabled the synthesis of pyridine derivatives in aqueous media with good yields and selectivity [35].

The Guareschi-Thorpe reaction has been successfully adapted for aqueous medium synthesis, utilizing ammonium carbonate as both a nitrogen source and reaction promoter. The reaction proceeds efficiently in water to produce hydroxycyanopyridines in high yields with simple work-up procedures [35].

The advantages of aqueous medium synthesis include reduced environmental impact, improved safety, and simplified purification procedures. The products often precipitate directly from the reaction medium, eliminating the need for extraction procedures and reducing the overall process complexity [35].

Continuous flow chemistry has emerged as a key technology for sustainable chemical synthesis, offering improved control over reaction parameters, enhanced safety, and reduced waste generation. The integration of continuous flow techniques with green chemistry principles has led to the development of more efficient and environmentally friendly synthetic processes [16].

The application of continuous flow chemistry to pyridine synthesis has demonstrated significant advantages in terms of reaction control, scalability, and process optimization. The use of Bayesian optimization algorithms in combination with continuous flow systems has enabled the rapid identification of optimal reaction conditions with minimal experimentation [16].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing the formation of waste by-products. The development of one-pot synthetic procedures and tandem reactions can significantly improve the atom economy of pyridine synthesis [8] [9].

The use of multicomponent reactions with high atom economy has been demonstrated for the synthesis of picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a recyclable heterogeneous catalyst. The reaction achieves high yields (74-91%) with excellent atom economy and minimal waste generation [8] [9].

The utilization of carbon dioxide as a feedstock for the synthesis of picolinic acid derivatives represents an important application of green chemistry principles. The incorporation of CO2 into organic molecules not only provides a renewable carbon source but also contributes to carbon dioxide utilization and potential mitigation of greenhouse gas emissions [5] [6] [7].

Electrochemical synthesis methods offer the potential for conducting reactions under mild conditions with high selectivity and minimal environmental impact. The use of electrochemical cells eliminates the need for stoichiometric oxidizing or reducing agents, reducing waste generation and improving the overall sustainability of the process [5].

The development of renewable feedstock utilization for pyridine synthesis has focused on the conversion of biomass-derived materials such as glycerol. The thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts can produce pyridines with carbon yields of up to 35.6%, demonstrating the potential for sustainable pyridine production from renewable sources [36].

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has several notable applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.

- Material Science: The compound's ability to form metal complexes lends itself to applications in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .

- Agricultural Chemicals: Given its potential insecticidal activity, it may be explored as a component in pesticide formulations .

Studies on the interactions of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid with biological systems reveal:

- Metal Ion Interactions: The compound forms stable complexes with various transition metals, which can influence their bioavailability and toxicity .

- Protein Binding Studies: Investigations into how this compound interacts with proteins suggest potential pathways for drug delivery or modulation of biological activity through protein-ligand interactions.

Several compounds share structural similarities with 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Structure | Contains chlorine substituent, enhancing biological activity against pests. |

| 5-Fluoro-picolinic acid | Structure | Lacks trifluoromethyl group; used primarily in herbicides. |

| 6-Methoxy-picolinic acid | Structure | Methoxy group alters solubility and reactivity; studied for neuroprotective effects. |

Uniqueness

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid stands out due to its trifluoromethyl substituent, which significantly enhances its lipophilicity and potential biological activity compared to other picolinic acid derivatives. This unique feature makes it particularly interesting for applications in medicinal chemistry and material science.

The compound 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid emerged from advancements in heterocyclic chemistry during the late 20th century, driven by the demand for bioactive molecules with enhanced physicochemical properties. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with synthetic strategies developed for trifluoromethylpyridine (TFMP) derivatives, which gained prominence in the 1980s for agrochemical applications. Early research on picolinic acid derivatives, such as fluazifop-butyl (the first TFMP-based herbicide), laid the groundwork for exploring substituted analogs like this compound. Its synthesis likely arose from modular coupling reactions, such as Suzuki-Miyaura cross-coupling, which became widely adopted for constructing bipyridine systems in the 2000s.

Classification and Nomenclature

IUPAC Name: 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid

Molecular Formula: C₁₂H₇F₃N₂O₂

Molecular Weight: 268.19 g/mol

This compound belongs to two distinct chemical classes:

- Picolinic Acid Derivatives: Characterized by a pyridine ring with a carboxylic acid group at the 2-position.

- Trifluoromethyl-Substituted Heterocycles: Defined by the -CF₃ group at the 3-position of the pyridine core.

Its systematic nomenclature reflects the substitution pattern:

- The parent structure is picolinic acid (pyridine-2-carboxylic acid).

- A trifluoromethyl group (-CF₃) substitutes the 3-position.

- A pyridin-4-yl group attaches to the 5-position, forming a bipyridine system.

Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in modern heterocyclic chemistry:

- Fluorine Incorporation: The -CF₃ group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, critical for optimizing bioavailability in agrochemicals and pharmaceuticals.

- Chelation Capability: The carboxylic acid and pyridine nitrogen enable bidentate coordination to metal ions, making it valuable in catalysis and materials science.

- Structural Modularity: The bipyridine scaffold allows regioselective functionalization, enabling tailored interactions with biological targets or materials.

Recent studies highlight its role as a precursor for metal-organic frameworks (MOFs) and asymmetric catalysts.

Current Research Status

Recent investigations focus on three domains:

Coordination Chemistry

- Zinc(II) Complexes: Structural studies reveal that the N,O-chelation mode forms stable five-membered rings, enhancing binding to biomolecules like bovine serum albumin (BSA).

- Catalytic Applications: Palladium complexes of related TFMP derivatives show promise in cross-coupling reactions.

Agrochemical Development

While not yet commercialized, its structural similarity to fluazifop-butyl suggests potential herbicidal activity via acetyl-CoA carboxylase inhibition.

Crystal Engineering

X-ray diffraction analyses of analogs (e.g., 5-(trifluoromethyl)picolinic acid monohydrate) demonstrate water-bridged hydrogen-bonding networks, informing supramolecular design.